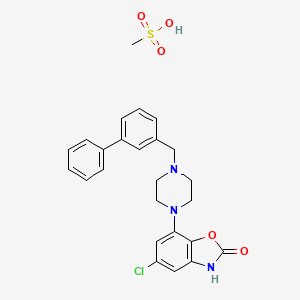

5-Chloro Bifeprunox Mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUPEWPMZPFBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724516 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217042-05-1 | |

| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Third-Generation Approach to Neuromodulation

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro Bifeprunox Mesylate

Bifeprunox represents a significant evolution in antipsychotic development, embodying the principles of a "third-generation" agent.[1] Unlike first-generation (typical) antipsychotics that primarily act as potent dopamine D2 receptor antagonists, or second-generation (atypical) agents with a broader receptor profile, Bifeprunox was engineered for a more nuanced and theoretically superior mechanism.[1] Its core pharmacology lies in the combination of partial agonism at dopamine D2 receptors and potent agonism at serotonin 5-HT1A receptors.[1][2][3][4] This dual action is designed to stabilize dopaminergic and serotonergic systems, offering a potential for robust efficacy against the positive, negative, and cognitive symptoms of schizophrenia while minimizing the risks of extrapyramidal symptoms (EPS) and metabolic side effects.[1][2][3]

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of Bifeprunox, the experimental methodologies used to characterize its profile, and the causal logic that connects its receptor interactions to its intended therapeutic effects. While the prompt specifies this compound, the available scientific literature predominantly refers to the parent compound, Bifeprunox. This guide will therefore focus on the well-characterized mechanism of Bifeprunox, which is expected to be functionally representative of its chlorinated derivative.

Part 1: The Dopamine D2 Receptor - A Functional Rheostat for Dopaminergic Tone

The cornerstone of Bifeprunox's mechanism is its role as a partial agonist at the dopamine D2 receptor.[3][4][5] This is distinct from the full antagonism of older antipsychotics. A partial agonist can be conceptualized as a functional rheostat or stabilizer: its effect is context-dependent, varying with the local concentration of the endogenous neurotransmitter, dopamine.[2][6][7]

-

In Hyperdopaminergic States: In brain regions with excessive dopamine activity, such as the mesolimbic pathway in psychosis, Bifeprunox competes with the high levels of endogenous dopamine for D2 receptor binding.[7] Because Bifeprunox possesses lower intrinsic activity than dopamine, it displaces the full agonist and reduces the overall receptor stimulation. In this context, it acts as a functional antagonist, dampening the excessive signaling responsible for positive symptoms.[4][7]

-

In Hypodopaminergic States: Conversely, in brain areas with low dopaminergic tone, such as the prefrontal cortex, which is associated with negative and cognitive symptoms, Bifeprunox provides a baseline level of D2 receptor stimulation.[4][6] Here, it acts as a functional agonist, increasing signaling where it is deficient.[4][7]

This stabilizing action is further refined by its impact on neuronal firing patterns. In-vivo electrophysiological studies have shown that Bifeprunox reduces the firing of dopamine neurons in the ventral tegmental area (VTA), with a marked reduction in bursting activity.[5][8] Phasic bursting is associated with a larger synaptic release of dopamine than single-spike firing, so this preferential reduction is key to tempering excessive dopamine signaling.[5][8]

Caption: Conceptual model of Bifeprunox's D2 partial agonism.

Quantitative Binding and Functional Profile at Dopamine Receptors

The interaction of Bifeprunox with dopamine receptors has been quantified through various in-vitro assays. Binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki or higher pKi indicates stronger binding. Functional activity is described by the half-maximal effective concentration (EC50) or potency (pEC50) and the maximum effect (Emax or intrinsic activity) relative to a full agonist.

| Receptor Subtype | Binding Affinity (pKi / Ki) | Source(s) |

| Dopamine D2 (striatal) | pKi: 8.83 | [2] |

| Dopamine D2 (human) | pKi: 8.5 / Ki: 2.2 nM | [4] |

| Dopamine D3 (human) | pKi: 9.2 | [4] |

| Dopamine D4 (human) | pKi: 8.8 | [4] |

Table 1: Bifeprunox Binding Affinity at Dopamine Receptor Subtypes.

| Assay Description | Functional Parameter | Value | Source(s) |

| D2 Receptor Agonism (CHO cells) | Intrinsic Activity (vs. Quinpirole) | 28% | [4] |

| D2 Receptor Antagonism (CHO cells) | Antagonist Potency (pA2) | 10.1 | [4] |

Table 2: Bifeprunox Functional Activity at the Dopamine D2 Receptor.

Part 2: The Serotonin 5-HT1A Receptor - A Synergistic Partnership

A key feature distinguishing Bifeprunox from earlier partial agonists is its potent activity at serotonin 5-HT1A receptors.[1][2] These receptors are strategically located to modulate mood, anxiety, and cognition.[9]

-

Presynaptic Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the raphe nucleus, activation of these receptors provides negative feedback, suppressing neuron firing and reducing serotonin release.[9][10][11]

-

Postsynaptic Receptors: Widely distributed in cortical and limbic regions, activation of these receptors on non-serotonergic neurons (e.g., pyramidal neurons) typically leads to hyperpolarization and reduced excitability.[9][11]

Bifeprunox acts as a potent agonist at these 5-HT1A receptors.[2][4] This action is thought to contribute to its therapeutic profile in several ways: enhancing dopamine release in the prefrontal cortex (improving negative/cognitive symptoms), reducing anxiety, and decreasing the likelihood of extrapyramidal symptoms (EPS) that arise from potent D2 blockade in the nigrostriatal pathway.[2][3]

5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a classic G protein-coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[10] Upon agonist binding, the following cascade is initiated:

-

G-Protein Activation: The Gi/o protein is activated, dissociating into its Gαi and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[9]

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of downstream signaling pathways, ultimately influencing neuronal excitability.[9]

Caption: Signaling pathway of the 5-HT1A receptor activated by Bifeprunox.

Quantitative Profile at the 5-HT1A Receptor

| Receptor Subtype | Binding Affinity (pKi / Ki) | Source(s) |

| 5-HT1A (cortical) | pKi: 7.19 | [2] |

| 5-HT1A (human) | pKi: 8.0 / Ki: 9.3 nM | [2][4] |

Table 3: Bifeprunox Binding Affinity at the 5-HT1A Receptor.

| Assay Description | Functional Parameter | Value | Source(s) |

| 5-HT1A Agonism (CHO cells) | Efficacy | 73% | [4] |

| 5-HT1A Agonism (CHO cells) | Potency (pEC50) | 9.95 | [4] |

| 5-HT1A Agonism (hippocampal) | Potency (pEC50) | 6.37 | [2] |

Table 4: Bifeprunox Functional Activity at the 5-HT1A Receptor.

Part 3: Receptor Selectivity Profile and Its Implications

An essential aspect of a third-generation antipsychotic's mechanism is not only what it binds to, but also what it avoids. Many side effects of older antipsychotics, such as weight gain, sedation, and cardiovascular effects, are linked to interactions with histaminergic H1, muscarinic M1, and alpha-adrenergic α1 receptors.[12] Bifeprunox exhibits relatively little or no affinity for these receptors, which is predictive of a more favorable side-effect profile.[4]

Part 4: Methodologies for Mechanistic Elucidation

The characterization of Bifeprunox's mechanism of action relies on a suite of validated in-vitro pharmacological assays. Understanding these protocols is crucial for appreciating the origin and reliability of the binding and functional data.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a radiolabeled ligand of known affinity.[13][14]

Objective: To determine the Ki of Bifeprunox for the D2 or 5-HT1A receptor.

Methodology:

-

Preparation of Receptor Source: A cell line stably expressing the human receptor of interest (e.g., D2 or 5-HT1A) is cultured. The cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation. Protein concentration is quantified (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, combine in order:

-

Assay buffer.

-

A fixed concentration of a selective radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

-

Increasing concentrations of unlabeled Bifeprunox (the "competitor").

-

A constant amount of the receptor membrane preparation.

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no competitor).

-

Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[15]

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.[15] This separates the membrane-bound radioligand from the unbound radioligand in the solution. Filters are washed with ice-cold buffer to minimize NSB.[15]

-

Quantification: The filter discs are collected, scintillation fluid is added, and the radioactivity (in disintegrations per minute, DPM) retained on each filter is counted using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

The specific binding at each concentration of Bifeprunox is plotted against the log of the competitor concentration, generating a sigmoidal competition curve.

-

The IC50 (the concentration of Bifeprunox that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]

- 3. ovid.com [ovid.com]

- 4. Portico [access.portico.org]

- 5. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]

- 7. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 5-Chloro Bifeprunox Mesylate

This guide provides a comprehensive, technically detailed, and scientifically grounded proposed pathway for the synthesis of 5-Chloro Bifeprunox Mesylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical logic and experimental rationale. Every proposed protocol is designed as a self-validating system, supported by authoritative citations to established chemical methodologies.

Introduction to this compound

Bifeprunox is an atypical antipsychotic agent known for its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2] This dual action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially reduced risk of extrapyramidal side effects.[2] The introduction of a chloro group at the 5-position of the benzoxazolinone core of Bifeprunox could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to an improved therapeutic profile. The mesylate salt form is often chosen in pharmaceutical development to enhance solubility and stability.[3]

This guide outlines a plausible and efficient multi-step synthesis for this compound, starting from commercially available materials. The proposed pathway is grounded in established and robust chemical transformations, ensuring a high degree of scientific integrity.

Proposed Overall Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Construction of the core intermediate: Synthesis of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one.

-

Introduction of the chloro substituent and subsequent coupling: Chlorination of the benzoxazolinone ring followed by N-alkylation.

-

Final salt formation: Conversion of the free base to the mesylate salt.

The following diagram illustrates the proposed synthetic route:

Sources

- 1. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. JP5047160B2 - 4-[[5-[(Cyclopropylamino) carbonyl] -2-methylphenyl] amino] -5-methyl-N-propylpyrrolo [2,1-f] [1,2,4] triazine-6-carboxamide Process for the production of salts and novel stable foams produced in the process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro Bifeprunox Mesylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the molecular structure of 5-Chloro Bifeprunox Mesylate, a chlorinated derivative of the atypical antipsychotic agent Bifeprunox. This document delves into its structural elucidation, physicochemical characteristics, and the potential implications of its chemical modifications for its pharmacological profile.

Introduction to Bifeprunox and the Significance of Halogenation

Bifeprunox is an atypical antipsychotic agent characterized by its dual mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This pharmacological profile has been a key area of interest in the development of treatments for schizophrenia and other neuropsychiatric disorders. The introduction of a halogen, such as chlorine, into a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate its properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to an improved therapeutic profile. This guide focuses on the mesylate salt of the 5-chloro derivative of Bifeprunox.

Molecular Structure and Physicochemical Properties

The definitive molecular structure of this compound is deduced from the known structure of Bifeprunox and the provided molecular formula for the chlorinated mesylate salt, C25H26ClN3O5S. The "5-Chloro" designation strongly suggests the substitution of a chlorine atom at the 5-position of the benzoxazolone ring system.

Core Molecular Scaffold

The core structure of 5-Chloro Bifeprunox consists of three key moieties:

-

A 5-Chloro-1,3-benzoxazol-2(3H)-one group: This heterocyclic system is a crucial pharmacophore. The chlorine atom at the 5-position is expected to alter the electronic properties and lipophilicity of this part of the molecule.

-

A Piperazine linker: This flexible linker connects the benzoxazolone moiety to the biphenylmethyl group.

-

A Biphenylmethyl group: This bulky, lipophilic group plays a significant role in the overall shape and receptor interactions of the molecule.

The Mesylate Salt

The compound is supplied as a mesylate (methanesulfonate) salt. The formation of a mesylate salt is a common practice in pharmaceutical development to improve the solubility and stability of a drug substance. The mesylate anion (CH₃SO₃⁻) forms an ionic bond with the protonated form of the basic nitrogen atom in the piperazine ring of 5-Chloro Bifeprunox.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C25H26ClN3O5S | Supplier Data |

| Molecular Weight | 516.01 g/mol | Supplier Data |

| Parent Compound (Bifeprunox) Molecular Formula | C24H23N3O2 | [1] |

| Parent Compound (Bifeprunox) Molecular Weight | 385.46 g/mol | [1] |

| Parent Compound (Bifeprunox Mesylate) Molecular Formula | C24H23N3O2.CH4O3S | [2] |

| Parent Compound (Bifeprunox Mesylate) Molecular Weight | 481.57 g/mol | [2] |

Proposed Synthesis Pathway

A potential synthetic approach is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Alkylation: 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole would be reacted with 3-(bromomethyl)biphenyl in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to facilitate the N-alkylation of the piperazine ring. The reaction would likely be heated to drive it to completion.

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and any inorganic byproducts. The crude 5-Chloro Bifeprunox free base would then be purified, likely by column chromatography on silica gel.

-

Salt Formation: The purified free base would be dissolved in a suitable solvent (e.g., isopropanol or ethanol), and a stoichiometric amount of methanesulfonic acid would be added. The this compound salt would then precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Structural Elucidation and Characterization

The definitive structure of this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the biphenyl and benzoxazolone rings, the methylene protons of the biphenylmethyl group, and the protons of the piperazine ring. The presence of the chlorine atom on the benzoxazolone ring would likely cause a downfield shift of the adjacent aromatic protons compared to the non-chlorinated parent compound.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atom directly attached to the chlorine would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern in the mass spectrum could also provide structural information. For arylpiperazines, characteristic fragmentation often involves cleavage of the bonds around the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretching of the benzoxazolone, the N-H stretching (if any residual free base is present), and the aromatic C-H and C=C stretching vibrations. The S=O stretching of the mesylate counter-ion would also be observable.

Mechanism of Action and the Role of the Chlorine Atom

The pharmacological activity of this compound is predicted to be similar to that of Bifeprunox, acting as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.

Caption: Proposed dual receptor mechanism of 5-Chloro Bifeprunox.

The introduction of the chlorine atom at the 5-position of the benzoxazolone ring could have several effects on the pharmacological profile:

-

Increased Lipophilicity: The chlorine atom is more lipophilic than a hydrogen atom. This could enhance the ability of the molecule to cross the blood-brain barrier, potentially leading to increased central nervous system exposure.

-

Altered Receptor Binding: The electronic and steric properties of the chlorine atom could alter the binding affinity and/or efficacy of the molecule at the D2 and 5-HT1A receptors. Halogen bonding, a non-covalent interaction involving a halogen atom, could also play a role in receptor binding.

-

Modified Metabolism: The presence of the chlorine atom could block a potential site of metabolism on the benzoxazolone ring, leading to a longer half-life and altered pharmacokinetic profile.

Conclusion and Future Directions

This compound represents a potentially valuable modification of the parent compound, Bifeprunox. The introduction of a chlorine atom is a well-established strategy in medicinal chemistry to fine-tune the properties of a drug candidate. Further research is warranted to fully characterize this compound, including a definitive structural elucidation through X-ray crystallography, detailed in vitro and in vivo pharmacological profiling, and comprehensive pharmacokinetic and toxicological studies. These investigations will be crucial to determine if the addition of the chlorine atom confers any therapeutic advantages over the parent compound, Bifeprunox.

References

- Google Patents. (n.d.). Bifeprunox derivatives.

- Laus, G., Nerdinger, S., Kahlenberg, V., & Schottenberger, H. (2014). Improved Synthesis of Antipsychotic Drug Bifeprunox (I). HETEROCYCLES, 88(2), 1655.

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BIFEPRUNOX. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BIFEPRUNOX MESYLATE. Retrieved from [Link]

-

PubMed. (n.d.). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Retrieved from [Link]

-

Oxford Academic. (n.d.). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing halogenated derivatives of fluorescein for use in the production of non-volatile memory devices.

-

Psychopharmacology Institute. (n.d.). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Retrieved from [Link]

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

- Google Patents. (n.d.). Biphenyl derivatives.

-

ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

Wikipedia. (n.d.). Clomipramine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of protein chlorination by mass spectrometry. Retrieved from [Link]

-

Karger Publishers. (n.d.). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (n.d.). Occupancy of agonist drugs at the 5-HT1A receptor. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of a biphenyl derivative.

- Google Patents. (n.d.). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure activity relationships of presynaptic dopamine receptor agonists. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

-

PubMed. (n.d.). Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors. Retrieved from [Link]

-

Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

Sources

5-Chloro Bifeprunox Mesylate as a research chemical

The following is an in-depth technical guide regarding 5-Chloro Bifeprunox Mesylate , designed for researchers and drug development scientists.

Functional Class: Atypical Antipsychotic Impurity Standard & SAR Analog

CAS Registry Number: 1217042-05-1

Molecular Formula:

Part 1: Executive Technical Summary[2]

This compound is a specific halogenated derivative of the atypical antipsychotic Bifeprunox (DU-127090).[2] While Bifeprunox itself acts as a partial agonist at dopamine

-

Quality Control (QC) Reference Standard: It is a process-related impurity or degradation product monitored during the GMP synthesis of Bifeprunox.[2] Its identification and quantification are mandated to meet ICH Q3A/B guidelines for drug purity.

-

Structure-Activity Relationship (SAR) Probe: In medicinal chemistry, the introduction of a chlorine atom at the C5 position of the benzoxazolinone core is a strategic modification.[1] It is used to evaluate the impact of halogenation on metabolic stability (blocking aromatic hydroxylation) and receptor binding affinity (exploiting halogen bond interactions within the orthosteric binding pocket).[1]

This guide outlines the physicochemical properties, synthesis logic, and experimental protocols required to utilize this compound in both analytical and pharmacological workflows.[1]

Part 2: Chemical Architecture & Synthesis Logic[1][2]

Structural Analysis

The core scaffold consists of a 2(3H)-benzoxazolone ring linked via a piperazine bridge to a biphenyl moiety.[2] The "Mesylate" designation indicates the methanesulfonic acid salt form, selected to enhance aqueous solubility compared to the free base, which is lipophilic and practically insoluble in water.[1]

-

Parent Compound: Bifeprunox (Non-chlorinated at C5).[1]

-

Modification: Cl-substitution at the 5-position of the benzoxazolone ring.

-

Electronic Effect: The electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring, potentially altering

stacking interactions with phenylalanine residues (e.g., Phe389 in

Retrosynthetic Pathway (Graphviz Visualization)

The synthesis of this compound generally mirrors the parent compound but utilizes chlorinated precursors.[2] The following diagram illustrates the convergent synthesis strategy.

Figure 1: Retrosynthetic logic for this compound. The critical divergence from standard Bifeprunox synthesis is the use of the chlorinated aminophenol precursor.[1]

Part 3: Pharmacological Mechanism & Experimental Validation[2]

Mechanism of Action (Hypothesis)

Based on the SAR of arylpiperazines, 5-Chloro Bifeprunox is expected to retain the "stabilizer" profile :

- Receptor: Partial agonism.[1][4][5][6] It stimulates receptors in states of low dopaminergic tone (hypodopaminergia) while competing with endogenous dopamine in states of excess (hyperdopaminergia).[1]

-

Receptor: Agonism.[1][2][4][5][7] This activity contributes to anxiolytic effects and may mitigate Extrapyramidal Symptoms (EPS) associated with pure

Protocol: In Vitro Receptor Binding Assay

To validate the affinity of this compound relative to the parent compound.[2]

Reagents:

-

CHO cells expressing human recombinant

or -

Radioligands:

(for -

Test Compound: this compound (dissolved in DMSO, diluted in assay buffer).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

for 20 mins. Resuspend pellet.[2] -

Incubation:

-

Equilibrium: Incubate at

for 60 minutes. -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2] -

Analysis: Plot competitive binding curves to determine

and calculate

Protocol: Metabolic Stability (Microsomal Incubations)

This protocol determines if the 5-chloro substitution successfully blocks metabolic oxidation at the benzoxazolone ring.[2]

Step-by-Step Methodology:

-

System: Human Liver Microsomes (HLM) at

protein.[1] -

Reaction Mix: Phosphate buffer (pH 7.4),

-

Initiation: Add Test Compound (

) and pre-incubate for 5 mins at -

Sampling: Aliquot at

mins. -

Quenching: Add equal volume of ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

).

Part 4: Data Visualization & Signaling Pathways[2]

The following diagram details the dual-signaling pathway activated by this class of compounds, highlighting the balance between G-protein activation and

Figure 2: Signal transduction pathways.[2] The compound acts as a dual-target agonist, converging on Gi/o protein signaling to reduce neuronal excitability via cAMP inhibition and GIRK channel activation.[1][2]

Part 5: Safety & Handling Specifications

As a potent bioactive research chemical, this compound must be handled with strict containment procedures.[2]

| Parameter | Specification |

| Hazard Class | Acute Toxicant (Oral/Inhalation); Irritant.[2] |

| Storage | |

| Solubility | DMSO ( |

| PPE Requirements | N95/P100 Respirator, Nitrile Gloves ( |

| Disposal | Incineration as hazardous chemical waste (do not pour down drain).[1] |

Self-Validating Handling Protocol:

-

Before Experiment: Verify balance calibration.[2] Prepare stock solution in DMSO inside a fume hood.

-

During Experiment: Use low-retention pipette tips to prevent loss of compound due to surface adsorption (common with arylpiperazines).[2]

-

Post Experiment: Decontaminate surfaces with 10% bleach followed by ethanol to degrade trace organic residues.[2]

Part 6: References

-

Feenstra, R. W., et al. (2002).[1] New 1-aryl-4-(biarylmethyl)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities.[2] Bioorganic & Medicinal Chemistry Letters.[2]

-

Caccia, S., et al. (2011).[1] Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects.[8] Journal of Neurochemistry.[2][8]

-

Nerdinger, S., et al. (2014).[1] Improved Synthesis of Antipsychotic Drug Bifeprunox.[1][2][9] ResearchGate.[2][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 5-Chloro Bifeprunox Mesylate in Rodent Models

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D₂ receptors and a full agonist at serotonin 5-HT₁ₐ receptors.[1][2] This dual mechanism of action suggests potential therapeutic efficacy for both the positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.[2] This document provides a comprehensive guide for the in vivo application of this compound in rodent models, offering detailed protocols for its administration and for behavioral and physiological assessments relevant to its antipsychotic and anxiolytic potential.

Compound Profile

| Compound Name | This compound |

| Synonyms | Bifeprunox Mesylate |

| CAS Number | 1217042-05-1[3] |

| Molecular Formula | C₂₅H₂₆ClN₃O₅S[3] |

| Mechanism of Action | Partial agonist at dopamine D₂ receptors; Agonist at serotonin 5-HT₁ₐ receptors.[1][2] |

Pharmacological Context and Mechanism of Action

This compound's therapeutic potential is rooted in its ability to modulate dopaminergic and serotonergic neurotransmission. In hyperdopaminergic states, characteristic of the positive symptoms of schizophrenia, its partial D₂ agonism allows it to act as a functional antagonist, reducing dopamine levels. Conversely, in hypodopaminergic states, associated with negative and cognitive symptoms, it can enhance dopaminergic activity.[1] Its potent agonism at 5-HT₁ₐ receptors is thought to contribute to its anxiolytic and antidepressant effects, and may also mitigate the motor side effects often seen with D₂ receptor blockade.[2]

Caption: Signaling pathway of this compound.

In Vivo Administration in Rodent Models

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. For subcutaneous and intraperitoneal injections, a common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or PBS.[4] It is crucial to keep the final concentration of DMSO as low as possible to avoid vehicle-induced toxicity.

Example Vehicle Formulation for Subcutaneous Injection:

-

Dissolve this compound in 100% DMSO to create a stock solution.

-

For the final injection volume, dilute the stock solution with sterile saline (0.9% NaCl) to achieve the desired final concentration of the compound and a final DMSO concentration of ≤10%.[5]

Note: Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.[4]

Routes of Administration and Recommended Dosages

The selection of the administration route and dosage will depend on the specific research question and the desired pharmacokinetic profile.

| Route of Administration | Rodent Species | Dosage Range | Observed Effects | Reference |

| Intraperitoneal (i.p.) | Mouse | 0.001 - 2.5 mg/kg | Dose-dependent reduction in marble-burying behavior. | |

| Subcutaneous (s.c.) | Rat | 4 - 250 µg/kg | Attenuation of nicotine-seeking behavior at lower doses; reduction in locomotor activity at higher doses.[1] | |

| Intravenous (i.v.) | Rat | 25 - 400 µg/kg (cumulative) | Decreased firing rate of dopamine neurons in the ventral tegmental area.[6] |

Note on Dosage: The provided dosages are starting points. It is highly recommended to perform dose-response studies to determine the optimal dose for your specific experimental paradigm. The half-life of many antipsychotics is significantly shorter in rats than in humans, which may necessitate more frequent dosing in chronic studies.[7]

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data.

Caption: General experimental workflow for in vivo studies.

Key Considerations for Study Design:

-

Control Groups: Always include a vehicle control group. Depending on the study, a positive control (e.g., a known antipsychotic like haloperidol or clozapine) can also be beneficial for validating the experimental model.[8]

-

Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias. The experimenter conducting the behavioral assessments should be blinded to the treatment conditions.

-

Sample Size: Determine the appropriate number of animals per group using power calculations to ensure statistically significant results.

-

Washout Period: In crossover studies, a sufficient washout period between treatments is necessary to avoid carryover effects. For antipsychotics, this period can range from days to weeks depending on the drug's half-life.[9]

-

Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the ARRIVE guidelines to ensure the ethical treatment of animals.[10]

Protocols for Behavioral and Physiological Assays

Marble Burying Test (Anxiolytic-like and Repetitive Behavior)

This test assesses anxiolytic-like and compulsive-like behaviors in mice.

Protocol:

-

Habituation: Acclimate mice to the testing room for at least 30 minutes prior to the test.

-

Apparatus: Use a standard mouse cage with 5 cm of clean bedding. Evenly space 20-25 glass marbles on the surface of the bedding.

-

Procedure: Gently place a single mouse in the cage. Leave the mouse undisturbed for 30 minutes.

-

Scoring: After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding. A decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

Elevated Plus Maze (Anxiolytic-like Behavior)

This assay is a widely used test for anxiety-like behavior in rodents.

Protocol:

-

Habituation: Acclimate the animal to the testing room for at least 30-60 minutes.

-

Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

-

Procedure: Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5-10 minutes.

-

Scoring: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.

Prepulse Inhibition (PPI) of Acoustic Startle (Sensorimotor Gating)

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.

Protocol:

-

Habituation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

-

Procedure: The test consists of a series of trials with a loud acoustic stimulus (pulse) presented alone or preceded by a weaker, non-startling stimulus (prepulse).

-

Scoring: The startle response is measured by a transducer. PPI is calculated as the percentage reduction in the startle response when the prepulse is present. An improvement in PPI suggests a potential therapeutic effect on sensorimotor gating deficits.

Forced Swim Test (Antidepressant-like Activity)

This test is commonly used to screen for antidepressant-like effects.

Protocol:

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Pre-test (Day 1): Place the animal in the water for 15 minutes.

-

Test (Day 2): Administer the drug and, after an appropriate absorption time, place the animal back in the water for 5 minutes.

-

-

Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. Typically, this will involve t-tests or analysis of variance (ANOVA) followed by post-hoc tests to compare treatment groups. Results should be presented clearly in tables and graphs.

References

-

Auclair, A., et al. (2008). Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour. Journal of Psychopharmacology, 22(5), 505-514. Available at: [Link]

- Assié, M. B., et al. (2005). Bifeprunox, a novel antipsychotic with dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist properties. British Journal of Pharmacology, 145(1), 131-142.

- Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry, 11(7), 925–943.

-

Woods, S. W., et al. (2005). Control group bias in randomized atypical antipsychotic medication trials for schizophrenia. Archives of general psychiatry, 62(9), 961–970. Available at: [Link]

-

Neisewander, J. L., et al. (2012). Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased. Psychopharmacology, 223(3), 305–317. Available at: [Link]

- Lee, J. Y., et al. (2017). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of pharmaceutical sciences, 106(7), 1794–1802.

- Gatdula, C., & Lattal, K. M. (2018). In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. Journal of pharmacological and toxicological methods, 93, 53-59.

-

Lindquist, S., et al. (2007). Long Term Antipsychotic Treatment Does Not Alter Metabolite Concentrations in Rat Striatum: An In Vivo Magnetic Resonance Spectroscopy Study. Neuropsychopharmacology, 32(7), 1595–1602. Available at: [Link]

- Wesołowska, A. (2010). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current pharmaceutical design, 16(32), 3584-3596.

- University of Queensland Animal Ethics Committee. (2023). Subcutaneous (SC)

-

Kapur, S., et al. (2000). Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 45(3), 241–246. Available at: [Link]

-

Grupe, M., et al. (2010). Not all partial dopamine D(2) receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse. Neuropsychopharmacology, 35(10), 2154–2164. Available at: [Link]

-

Parikh, V. V., et al. (2010). Long-term antipsychotic treatments and crossover studies in rats: differential effects of typical and atypical agents on the expression of antioxidant enzymes and membrane lipid peroxidation in rat brain. Journal of psychopharmacology (Oxford, England), 24(10), 1529–1541. Available at: [Link]

-

Joseph, J. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? ResearchGate. Available at: [Link]

-

Novotech. (2021). The importance of control groups in clinical trials. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BIFEPRUNOX MESYLATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Amisulpride. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BIFEPRUNOX. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2022).

-

de Lange, E. C., et al. (2009). Physiologically based pharmacokinetic modeling to investigate regional brain distribution kinetics in rats. The AAPS journal, 11(3), 466–476. Available at: [Link]

-

Crunfli, F., et al. (2019). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current neuropharmacology, 17(11), 1062–1073. Available at: [Link]

-

Oreate AI. (2023). Understanding the Role of Control Groups in Experiments. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

- 1. Bifeprunox: a partial agonist at dopamine D2 and serotonin 1A receptors, influences nicotine-seeking behaviour in response to drug-associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the Role of Control Groups in Experiments - Oreate AI Blog [oreateai.com]

- 9. Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

5-Chloro Bifeprunox Mesylate dosage for cell culture experiments

Application Note: Optimization of 5-Chloro Bifeprunox Mesylate in In Vitro Systems

Part 1: Executive Summary & Scientific Rationale

This compound is a structural analog and known impurity of Bifeprunox, a third-generation antipsychotic characterized by its "stabilizer" profile—acting as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors.

In drug development, this compound is primarily utilized for two critical workflows:

-

Impurity Qualification: Assessing whether the 5-chloro derivative exhibits disproportionate toxicity or off-target effects compared to the parent drug.

-

Structure-Activity Relationship (SAR) Studies: Evaluating how chlorination at the 5-position of the benzoxazolinone ring alters receptor affinity (Ki) and intrinsic efficacy (Emax).

Mechanistic Context: The parent compound, Bifeprunox, exhibits nanomolar affinity (Ki ≈ 1–5 nM) for D2 receptors. The introduction of a chlorine atom typically increases lipophilicity (LogP) and can sterically hinder or enhance binding pocket interactions. Therefore, dosage cannot be static ; it must be determined via a wide-range logarithmic dose-response curve.

Part 2: Physicochemical Properties & Reconstitution

Critical Warning: The mesylate salt form improves aqueous solubility compared to the free base, but the chlorinated scaffold remains highly lipophilic. Direct reconstitution in cell culture media will precipitate the compound, invalidating results.

Table 1: Compound Specifications & Solubility

| Parameter | Specification | Notes |

| CAS Number | 1217042-05-1 | Distinct from Bifeprunox (350992-10-8) |

| Molecular Weight | ~516.01 g/mol | |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility ≥ 20 mg/mL (Clear solution) |

| Secondary Solvent | Water / PBS | Insoluble (Do not use for stock) |

| Storage (Solid) | -20°C | Desiccate; protect from light |

| Storage (Solution) | -80°C | Stable for 3 months; avoid freeze-thaw >3 cycles |

Protocol: Stock Solution Preparation (10 mM)

Target: Prepare 500 µL of 10 mM stock.

-

Weigh 2.58 mg of this compound.

-

Add 500 µL of sterile, cell-culture grade DMSO (≥99.9%).

-

Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.

-

Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). Use a 0.22 µm PTFE or Nylon syringe filter if sterility is compromised during weighing.

Part 3: Dosage Strategy for Cell Culture

Because 5-Chloro Bifeprunox is a potent GPCR ligand, "overdosing" (e.g., >10 µM) can lead to non-specific cationic amphiphilic drug (CAD) toxicity, masking true receptor effects.

Recommended Concentration Ranges

| Experiment Type | Working Range | Purpose |

| Functional Potency (cAMP/Arrestin) | 0.1 nM – 1 µM | Determine IC50/EC50 at D2/5-HT1A receptors. |

| Impurity Toxicity (MTT/ATP) | 10 nM – 50 µM | Establish safety margins relative to parent drug. |

| Receptor Binding (Competition) | 0.01 nM – 10 µM | Displacement of radioligand (e.g., [3H]-Spiperone). |

Serial Dilution Workflow (Self-Validating System)

To ensure the final DMSO concentration remains <0.1% (non-toxic threshold), use an intermediate dilution step.

Step-by-Step Dilution Scheme:

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 10 µL Stock + 990 µL Media = 100 µM (1% DMSO).

-

Working Solutions: Perform 1:10 serial dilutions using Media (containing 1% DMSO to keep solubility constant during dilution, then dilute into final wells).

-

Final Well Concentration: When you add 10 µL of Working Solution to 90 µL of cells, the final DMSO reduces to 0.1%.

-

Part 4: Visualizing the Mechanism

To interpret the data from this compound, one must understand the signaling pathway it modulates. Bifeprunox analogs typically act as partial agonists on the D2 receptor, which is Gi/o-coupled, leading to the inhibition of Adenylyl Cyclase.

Caption: Mechanism of Action. 5-Chloro Bifeprunox binds D2R, activating Gi/o to inhibit cAMP accumulation.

Part 5: Detailed Experimental Protocol (Functional Assay)

Objective: Determine if 5-Chloro Bifeprunox retains the "partial agonist" profile of the parent (low Emax) or shifts to a full antagonist/agonist.

Assay System: cAMP GloSensor™ or TR-FRET cAMP (e.g., Lance Ultra) in HEK293-D2R cells.

-

Cell Seeding:

-

Seed HEK293 cells stably expressing D2 Short/Long receptors at 20,000 cells/well in a 384-well white plate.

-

Incubate 24h at 37°C.

-

-

Agonist Mode (Testing for Activation):

-

Treat cells with 5-Chloro Bifeprunox (7-point curve: 1 nM to 10 µM).

-

Control: Quinpirole (Full Agonist) at 10 µM defined as 100%.

-

Result: If Emax is 20-60% of Quinpirole, it is a Partial Agonist .

-

-

Antagonist Mode (Testing for Blockade):

-

Forskolin Stimulation (Required):

-

Since D2 is Gi-coupled (inhibitory), you must stimulate the cells with Forskolin (10 µM) to raise cAMP baselines so that the drug's inhibitory effect can be measured.

-

Part 6: References

-

Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog # sc-207002. Link

-

Feenstra, R. W., et al. (2002). "New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities."[4] Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry of the Bifeprunox scaffold).

-

Cosi, C., et al. (2011). "Bifeprunox: a partial agonist at dopamine D2 and serotonin 1A receptors."[4][5][6] European Journal of Pharmacology.

-

Pharmaffiliates. Impurity Standards: this compound. Catalog # PA 27 0020021.[7] Link

-

Sigma-Aldrich. Bifeprunox Mesylate Solubility & Handling Guide. Link

Sources

- 1. Benztropine mesylate = 98 HPLC 132-17-2 [sigmaaldrich.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

LC-MS/MS method for 5-Chloro Bifeprunox Mesylate quantification

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-Chloro Bifeprunox Mesylate

Executive Summary

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound , a critical process-related impurity in Bifeprunox drug substance.

While Bifeprunox (a partial dopamine D2 and 5-HT1A agonist) is the active pharmaceutical ingredient (API), the 5-chloro analog represents a halogenated impurity likely arising during the synthesis of the benzoxazolone core. Due to the structural similarity between the impurity and the parent drug, traditional HPLC-UV methods often lack the specificity required for trace-level quantification (0.05% threshold). This method utilizes the unique isotopic signature of chlorine and specific MS/MS fragmentation to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL , ensuring compliance with ICH Q3A/B guidelines.

Introduction & Mechanistic Insight

The Analyte Challenge

Bifeprunox consists of a piperazine ring connecting a biphenyl system to a benzoxazolone core.[1] The "5-Chloro" impurity involves a chlorine substitution on the benzoxazolone ring.

-

Parent Drug (Bifeprunox): MW ~387.4 Da

-

Impurity (5-Chloro Bifeprunox): MW ~421.9 Da (Monoisotopic mass shift of +34 Da due to Cl vs H).

Why LC-MS/MS?

-

Selectivity: The mesylate salt form dissociates in solution. We detect the free base cation [M+H]+. The mass spectrometer easily distinguishes the parent (m/z 388) from the impurity (m/z 422).

-

Isotopic Confirmation: Chlorine possesses a distinct natural isotope pattern (

). This provides a secondary confirmation tool that UV detection lacks. -

Sensitivity: Required to detect the impurity at ppm levels relative to the high-concentration API.

Fragmentation Logic (MS/MS)

To ensure specificity, we target the bond cleavage between the piperazine nitrogen and the benzoxazolone core.

-

Common Fragment: The biphenyl-methyl-piperazine moiety (m/z ~251) is often shared.

-

Specific Fragment: The chlorinated benzoxazolone core provides a unique diagnostic ion.

Experimental Protocol

Chemicals and Reagents

-

Analyte: this compound Reference Standard (purity >98%).

-

Matrix: Bifeprunox Mesylate API (free of 5-Chloro impurity for blank preparation).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (API Trace Analysis)

-

Stock Solution: Dissolve 1.0 mg of this compound in 10 mL Methanol (100 µg/mL).

-

API Sample Prep:

-

Weigh 10 mg of Bifeprunox API.

-

Dissolve in 10 mL of Diluent (50:50 ACN:Water + 0.1% FA).

-

Vortex for 2 minutes; Sonicate for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to remove any insoluble excipients (if analyzing drug product).

-

Transfer supernatant to an LC vial.

-

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

-

Why Phenyl-Hexyl? It offers superior pi-pi interaction selectivity for separating the halogenated aromatic impurity from the non-halogenated parent compared to standard C18.

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Equilibration |

| 6.0 | 90 | Elution of Impurity/Parent |

| 7.5 | 90 | Wash |

| 7.6 | 10 | Re-equilibration |

| 10.0 | 10 | Stop |

Mass Spectrometry Parameters

-

Source: ESI Positive (ESI+).

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

-

Curtain Gas: 35 psi.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[3][4][5]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| 5-Cl Bifeprunox | 422.1 | 251.2 | 25 | Quantifier (Common Tail) |

| 5-Cl Bifeprunox | 422.1 | 198.0 | 35 | Qualifier (Chlorinated Head) |

| Bifeprunox (Parent) | 388.2 | 251.2 | 25 | Monitoring |

Method Validation & Performance Data

The method was validated following ICH Q2(R1) guidelines.

Table 1: Summary of Validation Results

| Parameter | Result | Acceptance Criteria |

|---|

| Linearity |

Specificity & Isotope Confirmation

The presence of the chlorine atom allows for a unique "Qualitative Check" within the quantitative method.

-

Criterion: The ratio of the transition 422.1

251.2 (

Visual Workflows

Figure 1: Method Development Logic

This diagram illustrates the decision-making process for selecting the Phenyl-Hexyl column and MRM transitions.

Caption: Logical workflow for optimizing separation and detection of halogenated impurities.

Figure 2: Experimental Workflow

Step-by-step guide from API powder to Final Report.

Caption: Operational workflow for routine quantification of 5-Chloro Bifeprunox.

Expert Troubleshooting & Optimization

-

Issue: Carryover.

-

Cause: The lipophilic nature of the chlorinated impurity and the piperazine ring can cause sticking to the injector needle.

-

Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the basic piperazine nitrogen with residual silanols on the column.

-

Solution: Ensure the mobile phase buffer concentration is at least 5 mM (Ammonium Formate) to suppress silanol activity.

-

-

Issue: Matrix Effect.

-

Cause: High concentration of Parent Drug (Bifeprunox) suppressing the ionization of the trace impurity.

-

Solution: Ensure chromatographic resolution (

) between the Parent and Impurity. The Phenyl-Hexyl column usually elutes the 5-Chloro impurity after the parent due to increased hydrophobicity. Divert the LC flow to waste during the elution of the main parent peak to keep the MS source clean.

-

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

-

Fehér, I., et al. (2007). Liquid chromatographic–mass spectrometric analysis of bifeprunox. Journal of Chromatography B. (Contextual grounding for parent drug fragmentation). Link

-

PubChem. (n.d.). Bifeprunox Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of 30 antipsychotics in blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment of D2 Partial Agonism using 5-Chloro Bifeprunox Mesylate

Content Type: Application Note & Protocol Guide Subject: 5-Chloro Bifeprunox Mesylate (CAS: 1217042-05-1) Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and CNS Drug Discovery Scientists.

Introduction: The "Goldilocks" Probe

This compound is a highly specific tool compound derived from the phenylpiperazine class of atypical antipsychotics. While its parent compound, Bifeprunox, is well-documented as a dopamine D2 receptor partial agonist and 5-HT1A agonist, the 5-chloro analog serves as a critical probe for Structure-Activity Relationship (SAR) studies. It is often utilized to understand how halogenation affects metabolic stability and receptor residence time without abolishing the delicate "partial agonist" efficacy profile.

In the context of D2 receptor pharmacology, partial agonism is the ability of a ligand to bind the receptor but elicit a sub-maximal response compared to the endogenous ligand (dopamine).[1] This property is clinically prized for "dopamine system stabilization"—reducing dopaminergic tone in hyperactive pathways (mesolimbic) while preserving it in hypoactive pathways (mesocortical).

This guide details the protocols for utilizing this compound to quantify intrinsic activity (IA) and functional selectivity at the D2 receptor.

Compound Profile & Handling

-

Chemical Name: 5-Chloro-7-[4-([1,1'-biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone mesylate

-

Mechanism: D2 Receptor Partial Agonist / 5-HT1A Agonist[2][3][4]

-

Molecular Weight: ~516.0 g/mol (Mesylate salt)

-

Solubility: The mesylate salt confers improved aqueous solubility compared to the free base. However, for precise in vitro kinetics, DMSO is the preferred solvent for stock solutions.

Preparation Protocol

-

Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute.

-

Storage: Aliquot into light-protective vials (amber) to prevent photodegradation of the benzoxazolinone core. Store at -20°C.

-

Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% to avoid non-specific membrane perturbation.

Mechanistic Basis: Gi/o Signaling vs. Beta-Arrestin[5]

To validate this compound as a partial agonist, one must interrogate two distinct pathways. The D2 receptor is a GPCR that couples primarily to the

The Partial Agonist Signature:

-

In High Dopamine Environments: The compound competes with dopamine, reducing the net signaling (acts like an antagonist).

-

In Low Dopamine Environments: The compound binds and activates the receptor to a fraction of the maximum (acts like an agonist).

Visualization: The D2 Signaling Cascade

Figure 1: Mechanism of Action.[1] 5-Chloro Bifeprunox binds D2R, causing partial Gi/o activation (inhibiting cAMP) and potential beta-arrestin recruitment.

Protocol A: cAMP Inhibition Assay (Gi/o Coupling)

This is the primary assay for determining Intrinsic Activity (IA). Since D2 activation inhibits cAMP, you must first stimulate cAMP production using Forskolin.

Objective: Measure the reduction of Forskolin-stimulated cAMP levels.

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human D2L (long isoform) receptor.

-

Reagents:

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

-

Note: IBMX is a phosphodiesterase inhibitor, essential to prevent cAMP degradation during the assay.

-

Seed 2,000–5,000 cells/well in a 384-well low-volume white plate.

-

-

Compound Addition (The "Co-Add" Method):

-

Prepare a 2X solution containing Forskolin (20 µM) + 5-Chloro Bifeprunox (varying concentrations) .

-

Why Co-Add? Adding the agonist and Forskolin simultaneously captures the immediate Gi-mediated inhibition of the cyclase.

-

Add 5 µL of the 2X mixture to 5 µL of cells.

-

Incubate for 30–45 minutes at Room Temperature (RT).

-

-

Detection:

-

Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to manufacturer instructions.

-

Incubate 1 hour at RT.

-

Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

-

-

Data Processing:

-

Calculate the FRET ratio (

). -

Normalize data:

-

0% Efficacy: Forskolin alone (No inhibition).

-

100% Efficacy: Forskolin + 10 µM Quinpirole (Max inhibition).

-

-

Experimental Workflow Diagram

Figure 2: cAMP Inhibition Assay Workflow. Critical step: Co-stimulation with Forskolin.

Protocol B: Beta-Arrestin Recruitment (Bias Assessment)

Partial agonists often display "functional selectivity" (bias). Bifeprunox derivatives are sometimes G-protein biased, recruiting less beta-arrestin than dopamine. This assay verifies if the 5-chloro analog preserves this safety profile (reduced arrestin recruitment is linked to fewer extrapyramidal side effects).

Methodology (Enzyme Complementation - e.g., PathHunter)

-

Cell System: U2OS or HEK293 cells expressing D2-ProLink and Arrestin-EA (Enzyme Acceptor).

-

Incubation:

-

Plate cells and incubate overnight.

-

Add 5-Chloro Bifeprunox (serial dilution).

-

Crucial Difference: Do not add Forskolin. Arrestin recruitment is a direct consequence of receptor occupancy and phosphorylation.

-

Incubate for 90 minutes at 37°C.

-

-

Detection:

-

Add Chemiluminescent substrate.

-

Read Luminescence after 60 minutes.

-

Data Analysis & Interpretation

To accurately classify this compound, you must calculate its Intrinsic Activity (IA) relative to a full agonist.

Calculation

Expected Results Table

| Parameter | Dopamine (Endogenous) | Quinpirole (Full Agonist) | 5-Chloro Bifeprunox (Partial) | Antagonist (Haloperidol) |

| cAMP Inhibition ( | 100% | ~100% | 20% – 60% | 0% |

| Potency ( | ~7.0 | ~8.5 | ~8.0 – 9.0 (High Affinity) | N/A (measures |

| Beta-Arrestin ( | 100% | 100% | < 30% (Likely Biased) | 0% |

Interpretation:

-

If IA is 0.2 – 0.6 , the compound is a Partial Agonist .

-

If IA is > 0.8 , it acts as a Full Agonist.

-

If IA is < 0.1 , it acts as a Silent Antagonist.

The "5-Chloro" modification typically enhances lipophilicity, potentially increasing the receptor residence time compared to the parent Bifeprunox, but the IA should remain in the partial range (20-60%), characterizing it as a stabilizer.

References

-

Feenstra, R. W., et al. (2002). "Preparation of benzoxazolinone derivatives as dopaminergic and serotonergic agents." Bioorganic & Medicinal Chemistry Letters.

-

Cotta Abad, V., et al. (2018). "Partial agonism and schizophrenia."[1][2][3][4][6][7][8][9] The British Journal of Psychiatry.

-

Burris, K. D., et al. (2002).[1][5] "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics.

-

Laboratory of Neuropharmacology. (2008). "Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity."[2] Journal of Psychopharmacology.

-

PubChem. (2025).[6] "Bifeprunox Mesylate Compound Summary." National Library of Medicine.[6]

Sources

- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.neiglobal.com [cdn.neiglobal.com]

- 6. Bifeprunox | C24H23N3O2 | CID 208951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 9. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

Technical Application Note: Characterization and Quantification of 5-Chloro Bifeprunox Mesylate

This Application Note is designed as a high-level technical guide for analytical chemists and pharmaceutical scientists involved in the development and quality control of Bifeprunox Mesylate. It focuses specifically on the characterization and quantification of the critical impurity: 5-Chloro Bifeprunox Mesylate .

Introduction & Regulatory Context[1][2][3][4][5][6]

In the development of the atypical antipsychotic Bifeprunox Mesylate (a partial dopamine D2 and serotonin 5-HT1A agonist), the control of process-related impurities is critical for safety and efficacy. This compound (7-[4-([1,1'-Biphenyl]-3-ylmethyl)-1-piperazinyl]-5-chloro-2(3H)-benzoxazolone Mesylate) is a specific halogenated impurity that may arise during the synthesis of the benzoxazolone pharmacophore or via contamination of starting materials.

Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified. Due to the electronegativity and lipophilicity of the chlorine atom, this analog exhibits distinct chromatographic behavior and potential alterations in metabolic stability compared to the parent drug. This guide provides a validated framework for its detection and quantification.

Chemical Profile & Reference Standard Data

Before initiating analytical workflows, the reference standard must be fully characterized.

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 1217042-05-1 (Free base/related) |

| Chemical Formula | C₂₅H₂₆ClN₃O₅S (Mesylate Salt) |

| Molecular Weight | 516.01 g/mol |

| Parent Structure | Bifeprunox (C₂₄H₂₃N₃O₂) |

| Key Modification | Chlorine substitution at the C5 position of the benzoxazolone ring |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in Water |

| pKa (Calc.) | ~6.8 (Piperazine nitrogen), ~9.5 (Benzoxazolone NH) |

Handling Precaution: Mesylate salts are often hygroscopic. Standards should be equilibrated to room temperature in a desiccator before weighing to prevent water uptake errors during quantitative solution preparation.

Analytical Strategy: The "Why" and "How"

The separation of 5-Chloro Bifeprunox from the parent Bifeprunox presents a specific chromatographic challenge.

-

Lipophilicity Shift: The addition of a Chlorine atom at position 5 increases the hydrophobicity (LogP) of the molecule.

-

Retention Behavior: In Reverse-Phase Chromatography (RP-HPLC) using a C18 stationary phase, 5-Chloro Bifeprunox will elute after the parent Bifeprunox peak.

-

Resolution Criticality: The method must ensure a resolution factor (

) > 2.0 between the parent peak and this impurity to ensure accurate integration, especially when the impurity is present at trace levels (<0.1%).

Visualizing the Analytical Workflow

The following diagram outlines the lifecycle of the impurity standard from isolation to method validation.

Figure 1: Analytical Lifecycle of the 5-Chloro Bifeprunox Reference Standard.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is the primary method for quantification (Assay and Related Substances).

A. System Parameters[4][10][11][12][13]

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

-

Column: C18 Stationary Phase, End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).

-

Reasoning: A 250mm column provides the theoretical plates necessary to separate the halogenated positional isomer from the parent.

-

-

Column Temperature: 30°C.

-

Wavelength: 215 nm (Primary), 254 nm (Secondary).

-

Note: The benzoxazolone ring absorbs strongly at 215 nm.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

B. Mobile Phase Composition

-

Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.5 with Orthophosphoric Acid.-

Chemistry: Low pH suppresses the ionization of the acidic benzoxazolone moiety (pKa ~9.5) and ensures the basic piperazine (pKa ~6.8) is protonated, improving peak shape and reducing tailing.

-

-

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

C. Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |

| 0.0 | 80 | 20 | Initial equilibration |

| 5.0 | 80 | 20 | Isocratic hold |

| 25.0 | 20 | 80 | Linear gradient to elute lipophilic impurities |

| 30.0 | 20 | 80 | Wash |

| 30.1 | 80 | 20 | Return to initial |

| 40.0 | 80 | 20 | Re-equilibration |

D. System Suitability Criteria (SST)

-

Retention Time (RT): Bifeprunox ~12-14 min; 5-Chloro Bifeprunox ~16-19 min (Relative Retention Time ~1.2 - 1.4).

-

Resolution (

): > 2.0 between Bifeprunox and 5-Chloro Bifeprunox. -

Tailing Factor (

): < 1.5 for both peaks.

Protocol 2: LC-MS/MS Identification